
4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole
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Overview
Description
4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterase (ache), a key enzyme involved in neurotransmission .
Mode of Action
This results in an increase in the concentration of acetylcholine at the synapse, enhancing cholinergic transmission .
Biochemical Pathways
The compound likely affects the cholinergic pathway by inhibiting AChE, leading to an accumulation of acetylcholine at the synapse. This could potentially enhance the transmission of signals across the synapse, affecting various downstream effects related to memory, learning, and muscle activation .
Result of Action
The molecular and cellular effects of the compound’s action would likely be an increase in acetylcholine levels at the synapse, leading to enhanced cholinergic transmission. This could potentially result in improved memory and learning capabilities, although the specific effects would depend on the exact target and mode of action of the compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its ability to bind to its target. Additionally, the presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
It is known that the compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known to participate in various biochemical reactions and interact with several enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that the compound can undergo reactions at the benzylic position, which are important for synthesis problems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with a suitable electrophile.
Sulfonylation: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)imidazole: Similar structure but with an imidazole ring instead of a thiazole ring.
Uniqueness
4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties that can influence its biological activity and chemical reactivity. The combination of the thiazole ring with the piperazine moiety and the phenylsulfonyl group makes this compound distinct from its analogs.
Biological Activity
4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole, a thiazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a piperazine moiety. Its potential therapeutic applications span various fields, including antimicrobial, anticancer, and anticonvulsant activities.
Chemical Structure and Properties
The molecular formula of this compound is C20H21N3O2S2 with a molecular weight of 399.5 g/mol. The structure features a thiazole ring that is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H21N3O2S2 |
Molecular Weight | 399.5 g/mol |
CAS Number | 1105236-77-8 |
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. In various studies, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities. For instance, a study reported that thiazole compounds exhibited minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL against Gram-positive and Gram-negative bacteria, indicating moderate antimicrobial efficacy compared to standard drugs like chloramphenicol .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. Research indicates that the presence of specific substituents on the thiazole ring can enhance cytotoxic activity against cancer cell lines. For example, compounds with electron-donating groups at specific positions on the phenyl ring have shown improved activity against various cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Table: Cytotoxic Activity of Thiazole Derivatives
Compound ID | Cell Line | IC50 (µg/mL) | Reference Drug |
---|---|---|---|
Compound 1 | A-431 | <10 | Doxorubicin |
Compound 2 | Jurkat | <5 | Doxorubicin |
Compound 3 | HT-29 | <15 | Doxorubicin |
Anticonvulsant Activity
Thiazoles have also been investigated for anticonvulsant properties. A study highlighted that certain thiazole derivatives could effectively inhibit seizures in animal models, showcasing their potential as therapeutic agents for epilepsy . The structure–activity relationship (SAR) analysis suggested that modifications in the thiazole ring could lead to enhanced anticonvulsant effects.
Study on Antimicrobial Efficacy
In one study, a series of thiazole derivatives were synthesized and tested against various pathogens. The results indicated that compounds with electron-withdrawing groups showed better antibacterial activity than their counterparts with electron-donating groups. This finding underscores the importance of functional group positioning in enhancing antimicrobial efficacy .
Evaluation of Anticancer Properties
Another research effort focused on evaluating the anticancer activity of a new class of thiazole derivatives. The study revealed that compounds with specific substitutions on the phenyl group exhibited significant cytotoxicity against breast cancer cells, with some achieving IC50 values comparable to established chemotherapeutics .
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-4-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c24-27(25,18-9-5-2-6-10-18)23-13-11-22(12-14-23)15-20-21-19(16-26-20)17-7-3-1-4-8-17/h1-10,16H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXQISOWVQVXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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